molecular formula C25H25NO4S B11378530 6,8-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,8-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11378530
M. Wt: 435.5 g/mol
InChI Key: VTIMUBGNIHPXIR-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a chromeno-pyrrole core, which is fused with a tetrahydrofuran ring and a phenyl group substituted with a methylsulfanyl group

Preparation Methods

The synthesis of 6,8-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate starting materials to form the chromeno-pyrrole core. Common reagents used in this step include aldehydes, amines, and ketones.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a ring-closing reaction, often using reagents such as diols and acids.

    Substitution with the Phenyl Group: The phenyl group with a methylsulfanyl substituent is introduced through a substitution reaction, typically using halogenated phenyl compounds and thiols.

    Final Modifications: The final step involves any necessary modifications to introduce the methyl groups at positions 6 and 8, which can be achieved through alkylation reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6,8-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenyl group with the methylsulfanyl substituent can undergo substitution reactions, where the methylsulfanyl group can be replaced with other functional groups using appropriate reagents.

    Addition: The compound can participate in addition reactions, particularly at the double bonds present in the chromeno-pyrrole core.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for applications in drug discovery and development, particularly for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases, given its complex structure and functional groups.

    Industry: The compound’s properties can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s multiple functional groups and rings suggest that it could interact with various enzymes, receptors, and other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

6,8-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Chromeno-Pyrrole Derivatives: These compounds share the chromeno-pyrrole core and may have similar biological activities and chemical properties.

    Tetrahydrofuran-Containing Compounds:

    Phenyl-Substituted Compounds: Compounds with phenyl groups substituted with various functional groups can be compared for their chemical and biological properties.

Properties

Molecular Formula

C25H25NO4S

Molecular Weight

435.5 g/mol

IUPAC Name

6,8-dimethyl-1-(4-methylsulfanylphenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25NO4S/c1-14-11-15(2)20-19(12-14)30-24-21(23(20)27)22(16-6-8-18(31-3)9-7-16)26(25(24)28)13-17-5-4-10-29-17/h6-9,11-12,17,22H,4-5,10,13H2,1-3H3

InChI Key

VTIMUBGNIHPXIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)SC)C

Origin of Product

United States

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